

"2-(1,3-Dioxolan-2-yl)thiophene" CAS number and spectral data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Thienyl)-1,3-dioxolane

Cat. No.: B1273942

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Technical Guide: 2-(1,3-Dioxolan-2-yl)thiophene

CAS Number: 58268-08-9

This technical guide provides a comprehensive overview of 2-(1,3-Dioxolan-2-yl)thiophene, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. This document outlines its chemical identity, spectral data, and a general experimental protocol for its synthesis.

Core Compound Information

Property	Value
Compound Name	2-(1,3-Dioxolan-2-yl)thiophene
Synonyms	2-(Thiophen-2-yl)-1,3-dioxolane
CAS Number	58268-08-9[1]
Molecular Formula	C ₇ H ₈ O ₂ S
Molecular Weight	156.20 g/mol

Spectral Data

While specific experimental spectra for 2-(1,3-Dioxolan-2-yl)thiophene are not widely available in the public domain, the following tables present expected spectral characteristics based on

the analysis of its constituent functional groups (a thiophene ring and a dioxolane ring) and data from closely related analogs.

¹H NMR (Proton Nuclear Magnetic Resonance)

The expected ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the protons on the thiophene ring and the ethylene bridge of the dioxolane ring.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.3 - 7.1	m	3H	Thiophene ring protons (H-3, H-4, H-5)
~ 5.9	s	1H	Acetal proton (CH on dioxolane)
~ 4.1 - 3.9	m	4H	Dioxolane protons (-OCH ₂ CH ₂ O-)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum is predicted to show distinct signals for the carbon atoms of the thiophene and dioxolane rings.

Chemical Shift (ppm)	Assignment
~ 140 - 125	Thiophene ring carbons
~ 103	Acetal carbon (O-CH-O)
~ 65	Dioxolane carbons (-OCH ₂ CH ₂ O-)

IR (Infrared) Spectroscopy

The IR spectrum would likely display characteristic absorption bands for the C-H bonds of the aromatic thiophene ring, the C-O bonds of the ether linkages in the dioxolane ring, and the C-S bond of the thiophene.

Wavenumber (cm ⁻¹)	Bond Vibration
~ 3100	C-H stretching (Thiophene ring)
~ 2900-2800	C-H stretching (Dioxolane ring)
~ 1200-1000	C-O stretching (Dioxolane ring)
~ 850 - 650	C-S stretching (Thiophene ring)[2]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for dioxolanes involve the loss of fragments from the dioxolane ring.

m/z Value	Interpretation
156	Molecular ion [M] ⁺
113	Loss of -C ₂ H ₅ O (fragment from dioxolane ring)
83	Thiophene ring fragment

Experimental Protocols

A general procedure for the synthesis of 2-substituted-1,3-dioxolanes involves the acid-catalyzed reaction of an aldehyde with ethylene glycol. The following is an adaptable protocol for the synthesis of 2-(1,3-Dioxolan-2-yl)thiophene from 2-thiophenecarboxaldehyde.

Reaction: Thiophene-2-carboxaldehyde + Ethylene Glycol → 2-(1,3-Dioxolan-2-yl)thiophene

Materials:

- Thiophene-2-carboxaldehyde
- Ethylene glycol
- A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

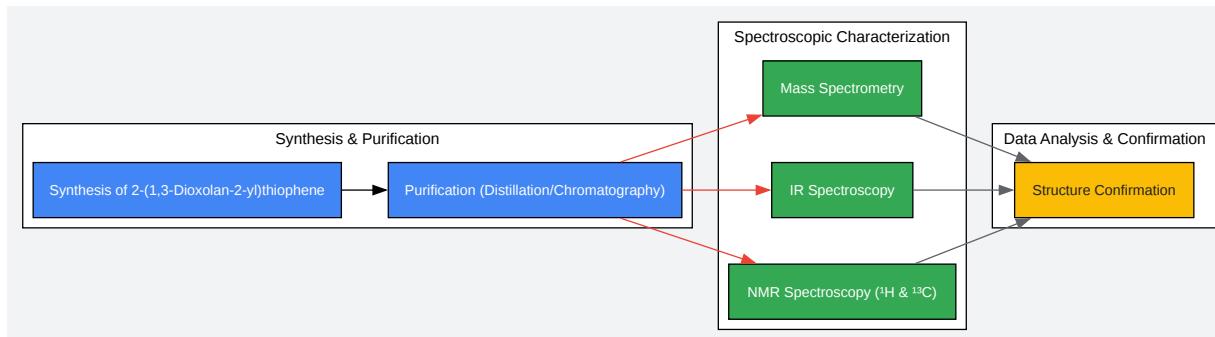
- An organic solvent capable of forming an azeotrope with water (e.g., toluene)
- Anhydrous sodium sulfate or magnesium sulfate for drying
- Standard laboratory glassware including a Dean-Stark apparatus

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add thiophene-2-carboxaldehyde and toluene.
- Add a slight excess of ethylene glycol (approximately 1.1-1.2 equivalents).
- Add a catalytic amount of p-toluenesulfonic acid.
- Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- The product can be further purified by vacuum distillation or column chromatography.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like 2-(1,3-Dioxolan-2-yl)thiophene.



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Caption: Workflow for Synthesis and Characterization.

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- To cite this document: BenchChem. ["2-(1,3-Dioxolan-2-yl)thiophene" CAS number and spectral data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273942#2-1-3-dioxolan-2-yl-thiophene-cas-number-and-spectral-data>

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